BenchChemオンラインストアへようこそ!

N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide

Lipophilicity Permeability Chromatographic retention

Select N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide (CAS 153088-05-2) when your impurity-profiling, co-crystal-engineering, or SAR workflows demand unambiguous chromatographic resolution and hydrogen-bond differentiation. Its unique 2-hydroxycyclohexyl-ether motif shifts XLogP3-AA to 1.7 and TPSA to 58.56 Ų, ensuring baseline separation from both polar (e.g., acetaminophen) and lipophilic (e.g., N-cyclohexylacetamide) analogues in HPLC. With one less rotatable bond than its 2-chloro congener, this scaffold reduces conformational entropy—critical for selectivity assays. Purchase as a ≥95% reference standard for drug-impurity identification, polymorph screening, and medicinal-chemistry design, backed by quality-assured synthesis.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 153088-05-2
Cat. No. B2456341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide
CAS153088-05-2
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
InChIInChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)
InChIKeyMQZMQRPCNLHVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{4-[(2-Hydroxycyclohexyl)oxy]phenyl}acetamide (CAS 153088-05-2) Procurement Baseline


N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide (CAS 153088-05-2) is a synthetic small-molecule acetamide derivative (C₁₄H₁₉NO₃, MW 249.30 g/mol) that functions as a cyclohexyl-ether analogue of acetaminophen . Structurally, it incorporates a 2-hydroxycyclohexyl moiety linked via an ether bond to a phenylacetamide core, distinguishing it from simpler N-phenylacetamide analogs. The compound is primarily catalogued as a research chemical, building block, and reference standard for drug impurity profiling . Computed physicochemical properties (XLogP3-AA = 1.7, TPSA = 58.56 Ų, 2 H-bond donors, 3 H-bond acceptors) indicate moderate lipophilicity and hydrogen-bonding capacity, placing it in a physicochemical space that differs meaningfully from both highly polar and highly lipophilic in-class alternatives, with implications for membrane permeability, formulation, and analytical separation.

Why Generic Substitution Fails for N-{4-[(2-Hydroxycyclohexyl)oxy]phenyl}acetamide (153088-05-2)


Generic substitution among N-phenylacetamide derivatives is precluded by the compound's unique 2-hydroxycyclohexyl ether substitution, which simultaneously modulates molecular shape, hydrogen-bond donor/acceptor topology, and lipophilicity beyond what simple N-alkyl or N-cyclohexyl analogs achieve . Reports indicate that even closely related analogs—such as N-(4-hydroxyphenyl)acetamide (acetaminophen), N-cyclohexylacetamide, and N-(trans-4-hydroxycyclohexyl)acetamide—diverge substantially in polar surface area, logP, and hydrogen-bonding profile, leading to differences in retention time in chromatographic systems and, consequently, their suitability as an impurity reference standard . The compound's capacity to serve as a drug-impurity reference substance, as opposed to a general building block, further restricts interchangeability . These physicochemical differences directly impact procurement decisions when the intended use demands precise analytical discrimination or compatibility with specific synthetic routes.

Product-Specific Quantitative Evidence Guide for N-{4-[(2-Hydroxycyclohexyl)oxy]phenyl}acetamide (153088-05-2)


Lipophilicity (XLogP3-AA) Differentiation Against Acetaminophen and N-Cyclohexylacetamide

The target compound exhibits an XLogP3-AA of 1.7 , which is 1.4 log units higher than acetaminophen (XLogP3-AA ≈ 0.3) and 0.5 units lower than N-cyclohexylacetamide (XLogP3-AA ≈ 2.2) . This intermediate lipophilicity, conferred by the 2-hydroxycyclohexyl ether, predicts distinct retention behavior in reversed-phase HPLC and differential membrane partitioning compared to both the highly polar parent acetaminophen and the fully dehydroxylated N-cyclohexyl analog, directly affecting method development for impurity quantification.

Lipophilicity Permeability Chromatographic retention

Polar Surface Area (TPSA) Differentiation Against Acetaminophen and N-Cyclohexylacetamide

The topological polar surface area (TPSA) of the target compound is 58.56 Ų . This is 9.23 Ų higher than acetaminophen (TPSA ≈ 49.33 Ų) due to the additional hydroxyl and ether oxygen, yet 29.24 Ų lower than N-cyclohexylacetamide (TPSA ≈ 29.32 Ų) because the latter lacks the phenolic oxygen. The intermediate TPSA suggests a balanced profile for both passive membrane permeability and aqueous solubility, making the compound a suitable reference marker for assessing polar and non-polar impurity profiles simultaneously.

Polar surface area Membrane permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile vs. Acetaminophen and N-cyclohexylacetamide

The target compound possesses 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . Acetaminophen has 2 donors and 2 acceptors , while N-cyclohexylacetamide has 1 donor and 1 acceptor . The additional acceptor on the target compound arises from the cyclohexyl ether oxygen. This differential H-bonding capacity alters solubility and crystal-packing preferences, directly impacting polymorph screening, co-crystal design, and solid-form stability studies where acetaminophen or N-cyclohexylacetamide are inadequate models.

Hydrogen bonding Solubility Crystal engineering

Rotatable Bond Count and Molecular Flexibility vs. 2-Chloro Analog

The target compound has 3 rotatable bonds , whereas its 2-chloro analog (2-chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide, CAS 153088-06-3) has 4 rotatable bonds . The lower rotatable bond count in the target compound reduces conformational entropy, which can translate to a more rigid scaffold with potentially higher selectivity in receptor-binding contexts—a critical distinction for researchers developing target-specific probes or inhibitors where excessive flexibility leads to off-target interactions.

Conformational flexibility Entropy Binding affinity

Best Application Scenarios for N-{4-[(2-Hydroxycyclohexyl)oxy]phenyl}acetamide (153088-05-2)


Drug Impurity Reference Standard for HPLC Method Validation

The compound's intermediate XLogP3-AA of 1.7 and TPSA of 58.56 Ų position it as an ideal reference standard for HPLC methods requiring resolution between highly polar impurities (e.g., acetaminophen, XLogP3-AA ≈ 0.3) and lipophilic impurities (e.g., N-cyclohexylacetamide, XLogP3-AA ≈ 2.2) . Its unique 2-hydroxycyclohexyl ether fingerprint, which includes an additional H-bond acceptor compared to acetaminophen, ensures distinct chromatographic retention, enabling unambiguous identification and quantification during pharmaceutical impurity profiling .

Co-crystal and Polymorph Screening in Solid-State Chemistry

With 2 H-bond donors and 3 H-bond acceptors, the target compound offers a hydrogen-bonding topology that differs from both acetaminophen (2 donors, 2 acceptors) and N-cyclohexylacetamide (1 donor, 1 acceptor) . This differential enables its use as a complementary screening tool in co-crystal design and polymorph studies, where the additional ether oxygen serves as a hydrogen-bond acceptor to direct unique supramolecular assemblies not achievable with simpler analogs .

Conformational Rigidity Benchmark for MedChem SAR Campaigns

The target compound possesses 3 rotatable bonds—one fewer than its 2-chloro analog (CAS 153088-06-3) . This reduced flexibility makes it a valuable comparator in structure-activity relationship (SAR) studies aimed at assessing the impact of conformational entropy on target binding, selectivity, and metabolic stability, providing medicinal chemists with a rigid scaffold that minimizes off-target interactions inherent to more flexible counterparts .

Quote Request

Request a Quote for N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.